3-bromo-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Description
Historical Development of Pyrazolo[3,4-d]pyrimidine Compounds
The historical development of pyrazolo[3,4-d]pyrimidine compounds traces back to their recognition as adenine ring isosteres, which fundamentally shaped their therapeutic potential in modern drug discovery. These heterocyclic frameworks gained prominence due to their ability to mimic kinase active site hinge region binding contacts, essentially functioning as adenosine triphosphate analogs that could interfere with critical cellular signaling pathways. The pyrazolo[3,4-d]pyrimidine core has received considerable attention from the medicinal chemistry community as a promising framework for drug design and discovery, establishing itself as a milestone scaffold known to possess various biological activities including antiparasitic, antifungal, antimicrobial, and antiproliferative activities.
The development trajectory of pyrazolo[3,4-d]pyrimidine derivatives demonstrated significant advancement through the synthesis of first-generation compounds such as erlotinib and gefitinib, followed by second-generation examples including afatinib and canertinib, and eventually third-generation epidermal growth factor receptor tyrosine kinase inhibitors such as rociletinib and avitinib. This progression illustrates the systematic refinement of the pyrazolo[3,4-d]pyrimidine scaffold to address emerging therapeutic challenges, particularly the development of resistance mechanisms in cancer treatment. The successful clinical deployment of these compounds validated the fundamental design principles underlying the pyrazolo[3,4-d]pyrimidine framework, establishing it as a cornerstone in contemporary anticancer drug development.
Research publications spanning from 1999 to 2022 have documented numerous synthetic routes and biological evaluations of pyrazolo[3,4-d]pyrimidine derivatives, demonstrating their consistent therapeutic potential across diverse medical applications. The historical significance of this compound class extends beyond their initial recognition as kinase inhibitors to encompass broader pharmacological activities, including their utility in treating cardiovascular disorders, neurological conditions, and infectious diseases. This evolutionary development of pyrazolo[3,4-d]pyrimidine compounds reflects the ongoing refinement of structure-activity relationships and the continuous optimization of their therapeutic profiles to meet evolving clinical needs.
Structural Significance of 3-bromo-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one in Medicinal Chemistry
The structural significance of this compound in medicinal chemistry emerges from its unique combination of functional groups that enable diverse chemical modifications and biological interactions. The compound features a molecular weight of 229.03 daltons and incorporates both a bromine atom at the 3-position and a methyl group at the 1-position of the pyrazolo[3,4-d]pyrimidine core structure. This specific substitution pattern creates a versatile synthetic intermediate that can undergo various chemical transformations, including nucleophilic substitution reactions at the bromine site, which facilitates the introduction of diverse functional groups to optimize biological activity and selectivity profiles.
The bromine substituent at the 3-position serves as a critical synthetic handle that enables cross-coupling reactions, particularly Suzuki-Miyaura coupling processes, which have been extensively utilized in the synthesis of complex pyrazolopyrimidine derivatives. The structural arrangement of the pyrazolo[3,4-d]pyrimidine moiety positions nitrogen atoms in configurations that can form hydrogen bonds with target proteins, mimicking the adenine binding region of adenosine triphosphate binding sites. The methyl group at the 1-position contributes to the compound's lipophilic character and influences its pharmacokinetic properties, potentially affecting cellular uptake and distribution patterns.
The carbonyl group at the 4-position represents another structurally significant feature that participates in hydrogen bonding interactions with biological targets and can be chemically modified to generate diverse analogs with varying biological activities. The overall planar nature of the pyrazolo[3,4-d]pyrimidine framework facilitates π-π stacking interactions with aromatic amino acid residues in protein binding sites, contributing to the compound's binding affinity and selectivity. This structural architecture makes this compound particularly valuable in the design of inhibitors targeting specific enzymes, such as kinases, which play critical roles in cell signaling pathways associated with cancer progression and other disease states.
| Structural Feature | Chemical Property | Medicinal Chemistry Significance |
|---|---|---|
| Bromine at 3-position | Electrophilic site | Enables cross-coupling reactions for structural diversification |
| Methyl at 1-position | Lipophilic group | Influences pharmacokinetic properties and cellular uptake |
| Carbonyl at 4-position | Hydrogen bond acceptor | Facilitates protein-ligand interactions |
| Pyrazolo[3,4-d]pyrimidine core | Planar heterocycle | Mimics adenine structure for kinase binding |
| Nitrogen atoms | Hydrogen bond acceptors/donors | Enable specific protein interactions |
Research Landscape and Scientific Importance
The research landscape surrounding this compound reflects its growing importance as a key intermediate in pharmaceutical research, with particular emphasis on its role in developing novel therapeutic agents targeting various disease mechanisms. Contemporary research efforts have focused extensively on utilizing this compound as a building block for synthesizing epidermal growth factor receptor inhibitors, which represent a major class of anticancer agents with proven clinical efficacy. The compound's structural versatility has enabled researchers to explore diverse modification strategies, including the introduction of different linker groups, hydrophobic substituents, and heteroaromatic moieties to optimize biological activity profiles.
Recent scientific investigations have demonstrated the compound's utility in developing dual epidermal growth factor receptor and vascular endothelial growth factor receptor inhibitors, representing an important advancement in multitarget therapeutic approaches. Studies have shown that compounds derived from the this compound scaffold can achieve inhibitory concentrations in the submicromolar range against wild-type and mutant forms of epidermal growth factor receptor, indicating significant potential for addressing drug resistance mechanisms. The research community has also explored the compound's applications beyond oncology, investigating its potential in developing treatments for cardiovascular disorders, inflammatory conditions, and infectious diseases.
The scientific importance of this compound extends to its role in structure-activity relationship studies, where researchers have systematically evaluated the effects of different substitution patterns on biological activity, selectivity, and pharmacokinetic properties. These investigations have provided valuable insights into the molecular mechanisms underlying the compound's biological effects, including its ability to induce apoptosis, arrest cell cycle progression, and inhibit cell migration in cancer models. The compound has also served as a starting material for developing novel synthetic methodologies, including microwave-assisted coupling reactions and other advanced synthetic transformations that enhance the efficiency of pharmaceutical manufacturing processes.
| Research Area | Key Findings | Scientific Impact |
|---|---|---|
| Epidermal Growth Factor Receptor Inhibition | Submicromolar inhibitory concentrations achieved | Potential for cancer treatment advancement |
| Multitarget Approaches | Dual receptor inhibition demonstrated | Enhanced therapeutic efficacy possibilities |
| Structure-Activity Relationships | Systematic optimization of biological properties | Improved drug design strategies |
| Synthetic Methodology | Advanced coupling reactions developed | Enhanced pharmaceutical manufacturing efficiency |
| Biological Mechanisms | Apoptosis and cell cycle arrest mechanisms elucidated | Better understanding of therapeutic mechanisms |
The compound's availability from multiple commercial sources, with pricing ranging from approximately 95 to 1,500 dollars depending on quantity and purity specifications, indicates its established position in the research supply chain. The standardized chemical characterization data, including nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy profiles, provides researchers with reliable analytical benchmarks for compound identification and purity assessment. This comprehensive research infrastructure supports continued scientific exploration and development of this important chemical entity across multiple therapeutic domains.
Properties
IUPAC Name |
3-bromo-1-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4O/c1-11-5-3(4(7)10-11)6(12)9-2-8-5/h2H,1H3,(H,8,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MODBUWPKWKQQDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC=N2)C(=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54738-70-4 | |
| Record name | 3-bromo-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 3-bromo-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can be achieved through various methods. One common approach involves the condensation of aminocyanopyrazole with formic acid, followed by heating in phosphorus oxychloride to obtain the desired product . Another method utilizes ultrasonic-assisted synthesis, which has been shown to be extremely fast and efficient, providing excellent yields without further purification .
Chemical Reactions Analysis
3-bromo-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other groups using appropriate reagents and conditions.
Condensation Reactions: The compound can participate in condensation reactions with formic acid to form different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of various products.
Scientific Research Applications
3-bromo-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-bromo-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with molecular targets and pathways. The compound acts as a bioisostere of adenine and retains the main interactions of ATP at the kinase domain . This interaction leads to the inhibition of CDK2, which targets tumor cells in a selective manner .
Comparison with Similar Compounds
Key Observations :
- Bromine vs. Hydroxyl/Phenyl Groups: The bromine at position 3 increases electrophilicity compared to hydroxyl or phenyl groups, facilitating nucleophilic substitution reactions (e.g., with amines or thiols) . In contrast, phenolic or aromatic substituents enhance π-π interactions in biological systems .
- Methyl vs.
Key Observations :
- Antitumor Activity: Compound 10e (IC₅₀ = 11 µM) highlights the importance of electron-withdrawing groups (e.g., nitro) at position 5 for kinase inhibition .
- Anti-leishmanial Activity: The unsubstituted parent compound exhibits activity against Leishmania donovani, but analogs with bulky groups (e.g., oxolan-2-yl) lose efficacy, emphasizing the role of substituent size .
- Reactivity for Derivative Synthesis : The bromo-substituted compound is a key intermediate for generating chloro-derivatives, which can be further functionalized to enhance bioactivity .
Biological Activity
3-Bromo-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological activity of this compound, highlighting its pharmacological applications and mechanisms of action.
Synthesis Methods
The synthesis of this compound typically involves the bromination of precursor compounds followed by cyclization reactions. Recent studies have explored various synthetic routes that enhance yield and functionalization options.
Example Synthesis Pathway
A common synthesis pathway includes:
- Bromination : Introduction of the bromine atom at the 3-position using brominating agents.
- Cyclization : Formation of the pyrazolo[3,4-d]pyrimidine structure through condensation reactions.
Anticancer Properties
Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant anticancer activity. For instance, compounds structurally related to this compound have shown potent inhibition against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 12b | A549 | 8.21 |
| 12b | HCT-116 | 19.56 |
| 12b | EGFR WT | 0.016 |
| 12b | EGFR T790M | 0.236 |
These findings suggest that the compound may act as an epidermal growth factor receptor inhibitor (EGFRi), which is crucial in the treatment of non-small cell lung cancer (NSCLC) .
The mechanism by which this compound exerts its effects involves:
- Inhibition of EGFR : The compound competes with ATP for binding at the active site of EGFR.
- Induction of Apoptosis : Flow cytometric analyses indicate that it promotes apoptosis in cancer cells by increasing the BAX/Bcl-2 ratio significantly .
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the S and G2/M phases.
Case Studies
Several case studies have highlighted the efficacy of pyrazolo[3,4-d]pyrimidine derivatives in clinical settings:
- Study on NSCLC : A derivative similar to this compound was tested in vitro against NSCLC cell lines and showed promising results in reducing cell viability.
- Molecular Docking Studies : Computational studies have validated the binding affinity of these compounds to EGFR, providing insights into their potential as targeted therapies .
Q & A
Basic: What are the key synthetic routes for preparing 3-bromo-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one?
Answer:
The core pyrazolo[3,4-d]pyrimidin-4-one scaffold is typically synthesized via cyclocondensation of 5-amino-1-methyl-1H-pyrazole-4-carboxamide with acylating agents (e.g., ethyl chloroformate) under basic conditions (e.g., sodium ethoxide in ethanol). Bromination at the 3-position is achieved using bromine in acetic acid at room temperature, which selectively substitutes the reactive hydrogen atom . For example, Miyashita et al. demonstrated that 1-methyl derivatives are accessible via this route, with bromination yields dependent on stoichiometry and solvent choice .
Basic: How are physicochemical properties (e.g., logD, pKa) experimentally determined for this compound?
Answer:
Key physicochemical parameters include:
- logD (pH 5.5/7.4): Determined via shake-flask method using octanol/water partitioning, with values reported as -0.88 and -0.89, respectively, indicating moderate hydrophilicity .
- pKa (8.87): Measured via potentiometric titration or UV-spectrophotometric methods, reflecting the deprotonation of the pyrimidinone NH group .
- Polar Surface Area (70.14 Ų): Calculated using computational tools like MOE or Schrodinger, critical for predicting membrane permeability .
Basic: What in vitro assays are used to evaluate the biological activity of this compound?
Answer:
Common assays include:
- Enzyme inhibition (e.g., xanthine oxidase, PDE5): Isotopic tracer methods (e.g., ¹⁴C-labeled substrates) quantify inhibition potency, with IC₅₀ values compared to standards like allopurinol .
- Cytotoxicity screening: MTT assays against cancer cell lines (e.g., L1210 leukemia) assess antitumor potential, with results normalized to positive controls (e.g., doxorubicin) .
Advanced: How can bromination conditions be optimized to improve yield and selectivity?
Answer:
Key variables include:
- Solvent: Acetic acid enhances electrophilic bromination by stabilizing intermediates, while DMSO-water mixtures may reduce side reactions .
- Stoichiometry: A 2:1 molar ratio of bromine to substrate minimizes over-bromination .
- Temperature: Room temperature (20–25°C) prevents decomposition of heat-sensitive intermediates, as shown in halogenation studies of related thioxopyrimidones .
Yields up to 29% have been reported, but purification via column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the desired product .
Advanced: How do structural modifications (e.g., halogenation, substitution) impact biological activity?
Answer:
- 3-Bromo substitution: Enhances steric bulk and electron-withdrawing effects, improving binding to enzyme active sites (e.g., xanthine oxidase inhibition comparable to allopurinol) .
- Methyl group at N1: Increases metabolic stability by reducing CYP450-mediated oxidation, as evidenced by in vitro microsomal assays .
- SAR trends: Derivatives with electron-deficient aromatic substituents (e.g., 4-chloro-phenyl) show higher potency due to hydrophobic interactions in target pockets .
Advanced: What computational methods are used to predict toxicity and pharmacokinetics?
Answer:
- ADMET prediction: Tools like SwissADME or ProTox-II estimate parameters like hepatotoxicity (e.g., mitochondrial membrane potential disruption) and hERG channel inhibition .
- Molecular docking: AutoDock Vina or Glide models binding to targets (e.g., PDE5 or xanthine oxidase), with docking scores correlated to experimental IC₅₀ values .
- QSAR models: Machine learning (e.g., Random Forest) identifies structural descriptors (e.g., topological polar surface area) linked to bioavailability .
Advanced: How are reaction by-products characterized and mitigated during synthesis?
Answer:
- By-product identification: LC-MS and ¹H/¹³C NMR detect impurities (e.g., di-brominated derivatives or ring-opened intermediates) .
- Mitigation strategies:
- Reductive workup: Sodium sulfite quenches excess bromine, preventing over-halogenation .
- Protecting groups: Boc-protection of reactive amines (e.g., in pyrazole precursors) reduces side reactions during coupling steps .
Advanced: What analytical techniques confirm the regioselectivity of bromination?
Answer:
- Single-crystal X-ray diffraction: Unambiguously assigns the 3-bromo substitution pattern .
- 2D NMR (e.g., HSQC, NOESY): Correlates proton environments to confirm bromine placement. For example, NOE interactions between methyl (N1) and H5 protons validate the pyrimidinone structure .
- High-resolution mass spectrometry (HRMS): Precise mass-to-charge ratios distinguish regioisomers (e.g., 3-bromo vs. 5-bromo derivatives) .
Advanced: How does the compound’s stability under physiological conditions affect experimental design?
Answer:
- pH-dependent degradation: Stability studies (e.g., HPLC monitoring at pH 1.2–7.4) reveal hydrolysis of the pyrimidinone ring in acidic conditions, necessitating buffered formulations for in vivo studies .
- Light sensitivity: UV-Vis spectroscopy shows photodegradation above 300 nm, requiring amber glassware during handling .
Advanced: What strategies are used to resolve contradictions in biological activity data across studies?
Answer:
- Dose-response validation: Replicate assays with standardized protocols (e.g., fixed ATP concentrations in kinase assays) reduce variability .
- Meta-analysis: Cross-referencing data from structural analogues (e.g., 3-amino vs. 3-bromo derivatives) identifies trends masked by assay-specific noise .
- Orthogonal assays: Combining enzyme inhibition (e.g., xanthine oxidase) with cellular viability assays (e.g., MTT) confirms target-specific effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
